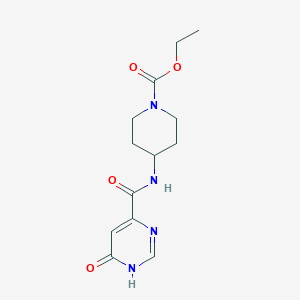

Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)piperidine-1-carboxylate

Description

Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a hydroxypyrimidine carboxamide group at the 4-position and an ethyl carboxylate at the 1-position. This structure combines aromatic pyrimidine moieties with a flexible piperidine ring, making it a candidate for pharmaceutical and agrochemical applications.

The compound’s piperidine ring may adopt puckered conformations, as described by Cremer and Pople’s generalized puckering coordinates . Such conformational flexibility can influence binding interactions in biological systems or crystallization behavior, which is often analyzed using crystallographic tools like SHELX or ORTEP-3 .

Properties

IUPAC Name |

ethyl 4-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-2-21-13(20)17-5-3-9(4-6-17)16-12(19)10-7-11(18)15-8-14-10/h7-9H,2-6H2,1H3,(H,16,19)(H,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPABJUWAJNARJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)piperidine-1-carboxylate is a compound of increasing interest in pharmacological research, particularly due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, highlighting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its chemical formula is , with a molecular weight of approximately 263.33 g/mol. The structure features a piperidine ring substituted with a hydroxypyrimidine moiety, which is crucial for its biological activity.

The compound's mechanism of action primarily involves its interaction with specific biological pathways, particularly those related to enzyme inhibition and receptor binding. Research indicates that derivatives of pyrimidine compounds often exhibit significant activity against various biological targets, including enzymes involved in metabolic pathways and receptors associated with disease states.

1. EPO Production Enhancement

One of the most notable activities of this compound is its ability to enhance erythropoietin (EPO) production. EPO is a glycoprotein hormone that regulates red blood cell production. Studies have shown that compounds with similar structural features can significantly increase EPO levels, suggesting potential applications in treating anemia or conditions associated with low red blood cell counts .

2. Anti-HIV Activity

Recent investigations into similar pyrimidine derivatives have revealed potent anti-HIV properties. For instance, compounds exhibiting structural similarities to this compound demonstrated efficacy against various strains of HIV, including resistant variants . This suggests that further exploration of this compound could yield promising results in the development of anti-HIV therapies.

3. Enzyme Inhibition

The compound has also been implicated in enzyme inhibition studies. For example, it may inhibit enzymes involved in nucleotide synthesis pathways, which are critical for cellular proliferation and survival. This property could be leveraged in cancer therapy, where inhibiting rapidly dividing cells is often a therapeutic strategy .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Case Study 1: EPO Production

In a controlled study involving animal models, administration of this compound resulted in a statistically significant increase in serum EPO levels compared to control groups. This effect was attributed to enhanced signaling pathways involved in erythropoiesis.

Case Study 2: Anti-HIV Properties

A series of in vitro assays demonstrated that derivatives similar to this compound were effective against both wild-type and resistant strains of HIV. The compounds showed low cytotoxicity to host cells while maintaining high selectivity against viral targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Similar Compounds

Key Observations:

The chlorine atom in 1208087-83-5 introduces electronegativity, which may improve binding affinity in enzyme active sites.

Carboxamide vs. Carboxylate :

- The target compound’s carboxamide linkage (-CONH-) distinguishes it from esters (e.g., 111247-60-0) or carboxylic acids (e.g., 1208087-83-5), affecting hydrogen-bonding capacity and metabolic stability .

Heterocyclic Variations :

- Replacement of pyrimidine with pyridine (210962-09-7) or furan () alters aromatic stacking interactions and solubility profiles .

Conformational Dynamics :

- Piperidine puckering, as quantified by Cremer-Pople coordinates, may vary between derivatives due to steric effects from substituents (e.g., hydroxymethyl in 1404192-13-7) .

Q & A

Basic Question: What are the recommended methodologies for synthesizing Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)piperidine-1-carboxylate and validating its purity?

Answer:

Synthesis typically involves coupling 6-hydroxypyrimidine-4-carboxylic acid derivatives with a piperidine scaffold. A common approach is to use tert-butyl-protected intermediates (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) followed by deprotection and functionalization. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can react with activated pyrimidine derivatives under nucleophilic substitution conditions . Post-synthesis, purity validation requires:

- HPLC-MS (e.g., ESI-MS m/z analysis) to confirm molecular weight and detect impurities.

- TLC (e.g., Rf values in hexane:ethyl acetate systems) to monitor reaction progress .

- NMR (1H/13C) to verify regiochemistry and assess residual solvents.

Advanced Question: How can crystallographic data resolve ambiguities in the conformational analysis of the piperidine ring in this compound?

Answer:

X-ray crystallography is critical for determining the puckering conformation of the piperidine ring. Using software like SHELXL or ORTEP-3 , researchers can calculate puckering parameters (amplitude q and phase angle φ) defined by Cremer and Pople . For instance, deviations from planarity (e.g., chair vs. boat conformations) influence steric interactions and hydrogen-bonding networks. If crystallographic data conflicts with computational predictions (e.g., DFT), refine the model by adjusting torsional constraints or exploring dynamic pseudorotation pathways .

Basic Question: What spectroscopic techniques are most effective for characterizing the hydroxypyrimidine moiety?

Answer:

- UV-Vis Spectroscopy : The hydroxypyrimidine group exhibits strong absorption in the 250–300 nm range due to π→π* transitions.

- FT-IR : Detect O–H (broad ~3200 cm⁻¹) and C=O (sharp ~1680 cm⁻¹) stretches .

- 1H NMR : Hydroxyl protons (δ ~10–12 ppm) show exchange broadening; deuterated solvents (DMSO-d6) suppress this for clearer spectra .

Advanced Question: How can computational modeling address discrepancies between theoretical and experimental solubility/stability data?

Answer:

Discrepancies often arise from solvent effects or polymorphic forms. Use COSMO-RS or MD simulations to model solvation free energy and predict solubility in polar (e.g., DMSO) vs. nonpolar solvents (e.g., ethyl acetate). For stability, calculate bond dissociation energies (BDEs) for labile groups (e.g., ester or amide bonds) using DFT (B3LYP/6-31G* level). If experimental degradation rates exceed predictions, investigate pH-dependent hydrolysis or photolytic pathways .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Answer:

- Respiratory/eye protection : Use fume hoods and goggles due to potential dust/aerosol formation .

- Glove compatibility : Nitrile gloves are recommended; avoid latex due to permeation risks.

- Spill management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) .

Advanced Question: How can researchers optimize the regioselectivity of pyrimidine functionalization during synthesis?

Answer:

Regioselectivity in pyrimidine reactions (e.g., nitration or hydroxylation) depends on electronic and steric factors. Use Hammett substituent constants (σ) to predict directing effects: electron-withdrawing groups (e.g., -NO2) favor substitution at the 4-position, while electron-donating groups (e.g., -OH) activate the 2-position. For ambiguous cases, employ microwave-assisted synthesis to kinetically control reaction pathways .

Advanced Question: What strategies mitigate crystallographic twinning or disorder in structural studies of this compound?

Answer:

Twinning or disorder in crystals can arise from flexible piperidine/pyrimidine moieties. Mitigation strategies include:

- Cryocooling (100 K) to stabilize lattice packing.

- TWINLAW (in SHELXL) to model twinned domains .

- Occupancy refinement for disordered atoms (e.g., ethyl ester groups) .

Basic Question: How does the compound’s logP value influence its applicability in biological assays?

Answer:

A calculated logP ~1.5 (via XLogP3 ) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. For cell-based assays, dissolve in DMSO (<1% v/v) to avoid cytotoxicity. Adjust buffer systems (e.g., PBS with 0.1% Tween-80) to prevent aggregation in aqueous media .

Advanced Question: How can researchers reconcile conflicting bioactivity data across different assay platforms?

Answer:

Contradictions may stem from assay conditions (e.g., pH, serum proteins) or off-target effects. Validate findings using:

- Orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).

- Proteomic profiling to identify nonspecific interactions.

- Structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., hydroxypyrimidine vs. piperidine) .

Advanced Question: What are the implications of ring puckering dynamics on the compound’s pharmacological profile?

Answer:

Piperidine puckering (e.g., chair-to-twist-boat transitions) modulates receptor binding. Use NMR relaxation experiments (T1/T2 measurements) to assess ring flexibility in solution. For rigid analogs, introduce sp³-hybridized substituents (e.g., methyl groups) to lock the chair conformation and enhance target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.